
C16H27N3O6S2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. This information can often be found in chemical databases .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include retrosynthetic analysis, which involves planning the chemical synthesis of the compound starting from readily available precursors .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include its reactivity with other compounds, its stability, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .Applications De Recherche Scientifique
Catalysis and Chemical Transformations
Recent research has highlighted the applications of C16H27N3O6S2 in various fields, primarily focusing on catalysis and chemical transformations. Here's an overview:
Zeolites in C1 Chemistry : Zeolites, efficient solid catalysts in the chemical industry, have seen booming applications in C1 chemistry, which involves the transformation of C1 molecules like CO, CO2, CH4, etc. The integration of zeolites with metallic catalytic species promotes the production of hydrocarbons and oxygenates from these C1 molecules (Zhang, Yu, & Corma, 2020).
Catalysis of C1 Molecules : C1 catalysis, significant for converting simple carbon-containing compounds to valuable chemicals, has seen remarkable progress in recent years. This includes insights into reaction mechanisms, identification of active-site structures, and development of highly efficient catalysts and processes (Bao, Yang, Yoneyama, & Tsubaki, 2019).
Conversion of C1 Chemistry with MOFs : Metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts or supports for transforming C1 molecules (CO, CO2, CH4) into high value-added chemicals. They address challenges in the activation and transformation of these relatively inert molecules (Cui, Zhang, Hu, & Bu, 2019).
Non-Thermal Plasma (NTP) Catalysis : NTP-catalysis offers advantages like mild reaction conditions and energy efficiency for the catalytic transformation of C1 molecules. This technique is gaining attention for its application in reactions like CO2 hydrogenation and reforming of CH4 and CH3OH (Chen, Mu, Xu, Xu, Hardacre, & Fan, 2020).
Photocatalytic and Electrocatalytic Transformations : Recent advances in photocatalytic and electrocatalytic conversions of C1 molecules into multi-carbon compounds under environmentally benign conditions are notable. These transformations are key for industries like chemical or energy (Xie, Ma, Wu, Zhang, Zhang, Wang, & Wang, 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N,N-diethyl-3-[[4-methoxy-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O6S2/c1-6-19(7-2)16(20)10-11-17-27(23,24)13-8-9-15(25-4)14(12-13)18(3)26(5,21)22/h8-9,12,17H,6-7,10-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOHDMBLDZRSDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C16H27N3O6S2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2397634.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2397635.png)
![2-cyclopentyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2397636.png)
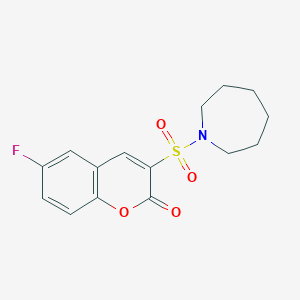

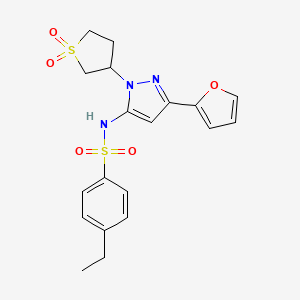
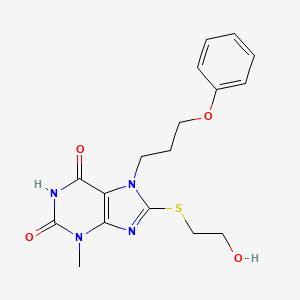
![N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397644.png)
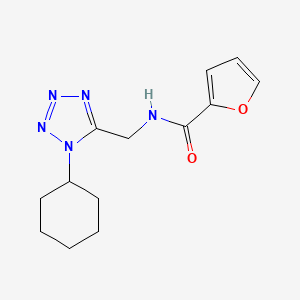
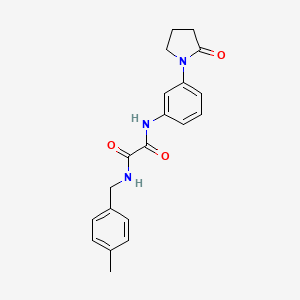

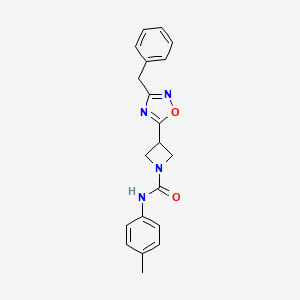
![5-methyl-6-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2397654.png)